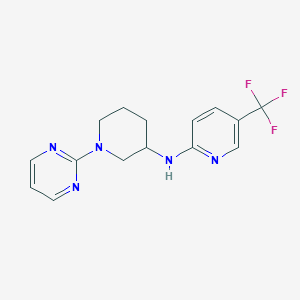![molecular formula C9H6BrFN4O2 B6620549 1-[(2-Bromo-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole](/img/structure/B6620549.png)
1-[(2-Bromo-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromo-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, as well as a nitro group on the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole typically involves multiple steps. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of a nitro group and the formation of the triazole ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in scaling up the synthesis while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Bromo-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromo and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
1-[(2-Bromo-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound can be explored for its potential as a drug candidate or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromo-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The nitro group can participate in redox reactions, while the bromo and fluoro substituents can influence the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Bromo-4-chlorophenyl)methyl]-3-nitro-1,2,4-triazole
- 1-[(2-Bromo-4-methylphenyl)methyl]-3-nitro-1,2,4-triazole
- 1-[(2-Bromo-4-iodophenyl)methyl]-3-nitro-1,2,4-triazole
Uniqueness
1-[(2-Bromo-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN4O2/c10-8-3-7(11)2-1-6(8)4-14-5-12-9(13-14)15(16)17/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUSOESRMCTXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-ethylphenyl)methyl]-3-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide](/img/structure/B6620467.png)
![N-[[4-(diethylaminomethyl)phenyl]methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B6620490.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-5-[(2-oxopyridin-1-yl)methyl]furan-2-carboxamide](/img/structure/B6620494.png)
![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropan-1-amine](/img/structure/B6620497.png)
![1-(1,3-benzodioxol-4-yl)-N-[(2-phenylmethoxypyridin-3-yl)methyl]methanamine](/img/structure/B6620498.png)
![2-acetamido-N-[[2-(1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6620506.png)
![3-[[2-(dimethylamino)ethyl-(2-phenylethyl)carbamoyl]amino]-N,N,4-trimethylbenzamide](/img/structure/B6620512.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methyl-5-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B6620522.png)

![N'-ethyl-N'-(4-methylphenyl)-5-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxymethyl]furan-2-carbohydrazide](/img/structure/B6620526.png)


![1-[[2-(Dimethylsulfamoyl)phenyl]methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6620541.png)
![N-[3-(2-amino-2-oxoethoxy)-4-methoxyphenyl]-2-(4-chlorophenyl)-2-methylpropanamide](/img/structure/B6620566.png)
